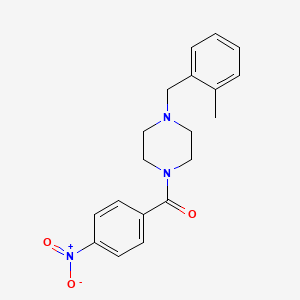

1-(2-甲基苄基)-4-(4-硝基苯甲酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperazine derivatives often involves nucleophilic addition reactions, condensation, and functional group transformations. For example, novel sets of piperazine derivatives have been synthesized by reacting benzoyl isothiocyanate with piperazine at reflux temperature, demonstrating the compound's capability to undergo nucleophilic addition (Ahmed, Molvi, & Khan, 2017).

Molecular Structure Analysis

Molecular structure characterization of piperazine derivatives, including X-ray diffraction studies, reveals critical insights into their conformation and intramolecular interactions. The crystallographic analysis often shows weak intermolecular hydrogen bonds and π-stacking interactions that stabilize the molecular structure and influence its reactivity and properties (Jotani, Wardell, & Tiekink, 2018).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including alkylation, reduction, and condensation, leading to a wide range of derivatives with diverse chemical properties. For instance, 1-(2,3-dichlorophenyl)piperazine synthesis involves multiple steps, including alkylation and reduction, demonstrating the compound's versatile reactivity (Quan, 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. The polymorphism seen in these compounds, for instance, highlights the significant role of molecular conformation in determining their physical state and stability (Jotani, Wardell, & Tiekink, 2018).

Chemical Properties Analysis

The chemical properties of "1-(2-methylbenzyl)-4-(4-nitrobenzoyl)piperazine" and its derivatives, such as reactivity towards various organic reactions, are pivotal for their applications in drug design and material science. These properties are defined by their functional groups, electron distribution, and molecular structure, enabling targeted modifications for specific applications (Ahmed, Molvi, & Khan, 2017; Quan, 2006).

科学研究应用

抗菌和抗真菌应用

哌嗪衍生物因其抗菌和抗真菌特性而被广泛研究。例如,衍生自哌嗪甲酰胺且带有特定取代基的新型化合物对革兰氏阳性和革兰氏阴性菌株以及真菌株表现出中等至良好的活性 (Jadhav et al., 2017)。类似地,通过哌嗪部分连接的衍生物表现出强大的抗菌功效和生物膜抑制活性,在某些情况下超过了参考药物 (Mekky & Sanad, 2020)。

新型衍生物的合成和表征

研究还集中在合成和表征用于各种科学应用的新型哌嗪衍生物。例如,新型哌嗪衍生物已被合成并评估其作为抗菌和抗真菌剂的潜力,证明了在这方面的显着特性 (Suryavanshi & Rathore, 2017)。哌嗪化合物的结构多功能性允许开发具有靶向生物活性的衍生物,为新的治疗剂提供潜在的先导。

生物正交标记和结构研究

哌嗪衍生物也因其在生物正交标记和结构研究中的潜力而被探索。新型功能化哌嗪衍生物已被合成和表征,在生物正交标记中应用于未来的科学研究 (Mamat et al., 2016)。这突出了该化合物在促进高级生化研究和诊断工具开发中的效用。

属性

IUPAC Name |

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-15-4-2-3-5-17(15)14-20-10-12-21(13-11-20)19(23)16-6-8-18(9-7-16)22(24)25/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPLCMPYQSANLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974763 |

Source

|

| Record name | {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5934-81-6 |

Source

|

| Record name | {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)